Scientific Field: Polymer Science
Summary of Application: The solution properties of Hydroxyethyl Cellulose (HeC) were examined to understand its conformation and structure in aqueous solutions.
Methods of Application: Techniques such as static light scattering (SLS), dynamic light scattering (DLS), small-to-wide-angle neutron scattering (S-WANS), small-to-wide-angle X-ray scattering (S-WAXS) and viscometric techniques were used at 25 °C.
Results: The study found that HeC molecules behave like rigid rods in aqueous solution.
Scientific Field: Physical Chemistry
Summary of Application: The hydration/dehydration behavior of Hydroxyethyl Cellulose (HeC) in aqueous solution was studied.
Results: The study found that HeC maintains high water solubility over a wide temperature range.
DEG is a synthetic compound produced by the reaction of ethylene oxide with water at elevated temperatures and pressures [].
DEG is a versatile solvent used in various scientific research applications due to its properties like miscibility with water and many organic compounds []. Here are some specific examples:
DEG has a simple molecular structure consisting of two hydroxyl (OH) groups attached to a central ether (C-O-C) linkage. Each hydroxyl group is bonded to an ethyl (CH2CH3) chain []. This structure gives DEG several key features:
As mentioned earlier, DEG is commercially produced by the reaction of ethylene oxide with water []. The balanced chemical equation for this reaction is:
n C₂H₄O + H₂O → HO(CH₂CH₂)nOH (ethylene oxide) (DEG)
DEG can decompose at high temperatures, releasing water and ethylene glycol.
DEG can undergo various other reactions depending on the reaction conditions. These include:
DEG does not have a specific mechanism of action in biological systems. Its primary function in scientific research is as a solvent.
DEG is a moderately toxic compound. Ingestion of large amounts can cause kidney and nervous system damage. It is also a skin irritant and can cause eye irritation upon exposure.
In terms of stability, diethylene glycol is generally stable under normal conditions but can react violently with strong acids, producing harmful gases like carbon monoxide when burned or thermally decomposed .
Diethylene glycol exhibits significant biological activity and toxicity. It can cause irritation upon contact with skin and eyes and may lead to serious health issues if ingested. Symptoms of poisoning include nausea, abdominal pain, confusion, and potentially severe damage to the kidneys and liver. The metabolic pathway of diethylene glycol involves its conversion to 2-hydroxyethoxyacetic acid in the liver, which can lead to renal delay and metabolic acidosis .
Diethylene glycol is primarily synthesized through the partial hydrolysis of ethylene oxide. This process yields varying amounts of diethylene glycol along with other glycols such as monoethylene glycol and triethylene glycol. The reaction typically involves heating ethylene oxide in the presence of water under controlled conditions .
Diethylene glycol has a wide range of applications across various industries:
Research indicates that diethylene glycol interacts with various biological systems. Its metabolites can cause renal impairment due to reabsorption through glomerular filtration. Additionally, exposure studies have shown that inhalation or skin contact can lead to irritation of mucous membranes and respiratory issues .
Diethylene glycol shares similarities with several related compounds derived from ethylene oxide. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ethylene Glycol | HOCH₂CH₂OH | Commonly used as antifreeze; less toxic than diethylene glycol. |
Triethylene Glycol | HOCH₂CH₂(OCH₂CH₂)OH | Used in industrial applications; higher molecular weight than diethylene glycol. |
Tetraethylene Glycol | HOCH₂CH₂(OCH₂CH₂)₂OH | Used in specialized applications; even higher molecular weight. |
Polyethylene Glycol | HO(CH₂CH₂O)nH | A polymerized form used in pharmaceuticals; non-toxic compared to diethylene glycol. |
Diethylene glycol stands out due to its unique balance between functionality as a solvent and its toxicological profile. While it has many industrial applications similar to those of its counterparts, its potential health risks necessitate careful handling and regulation .
Irritant